molecular formula C26H24N2O3S B281312 N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide

N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B281312
M. Wt: 444.5 g/mol
InChI Key: CCLFOJQHVDXUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide, also known as BON, is a chemical compound that has been the focus of scientific research in recent years. BON is a member of the naphthalimide family of compounds and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and cell division. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to inhibit the growth of bacteria and fungi. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential as a fluorescent probe for imaging applications. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been found to have anticancer properties and could be used in the development of new cancer treatments. However, one limitation of using N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for research involving N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide. One direction is the development of new cancer treatments based on N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide's anticancer properties. Another direction is the investigation of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide's potential as a fluorescent probe for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide and its potential side effects.

Synthesis Methods

The synthesis of N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 3-(benzylamino)-4-hydroxy-1(4H)-naphthalenone with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.

Scientific Research Applications

N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as well as its ability to inhibit the growth of bacteria and fungi. N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4,6-trimethylbenzenesulfonamide has also been investigated for its potential as a fluorescent probe for imaging applications.

properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C26H24N2O3S/c1-17-13-18(2)26(19(3)14-17)32(30,31)28-23-15-24(27-16-20-9-5-4-6-10-20)25(29)22-12-8-7-11-21(22)23/h4-15,28H,16H2,1-3H3

InChI Key

CCLFOJQHVDXUTG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C

Origin of Product

United States

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